molecular formula C20H23NO3S B3717677 2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one

2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one

Cat. No.: B3717677
M. Wt: 357.5 g/mol
InChI Key: OTNIHYCQZPHTNA-UHFFFAOYSA-N
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Description

2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazepine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the pyranone moiety: This step involves the reaction of the thiazepine intermediate with a suitable pyranone precursor.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one include other thiazepine and pyranone derivatives. These compounds share structural similarities but may differ in their functional groups and overall biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

References

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[7-(4-propan-2-ylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-12(2)14-4-6-15(7-5-14)18-11-16(21-8-9-25-18)19-17(22)10-13(3)24-20(19)23/h4-7,10,12,18,22H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNIHYCQZPHTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=CC=C(C=C3)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one
Reactant of Route 2
2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one
Reactant of Route 3
2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one
Reactant of Route 4
2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one
Reactant of Route 5
2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one
Reactant of Route 6
2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one

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